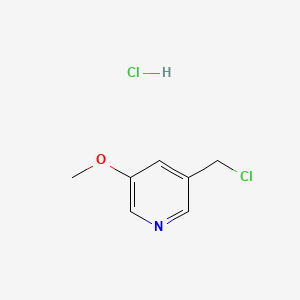

3-(Chloromethyl)-5-methoxypyridine hydrochloride

描述

属性

IUPAC Name |

3-(chloromethyl)-5-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAVRIRETDIITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801422-13-8 | |

| Record name | 3-(chloromethyl)-5-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview:

This conventional approach involves the electrophilic substitution of the pyridine ring at the 3-position with a chloromethyl group. The process typically employs formaldehyde derivatives in the presence of hydrochloric acid to generate chloromethyl intermediates, which then react with 5-methoxypyridine to form the target compound.

Reaction Conditions & Reagents:

- Reagents: Formaldehyde (or paraformaldehyde), hydrochloric acid, and a chlorination agent such as thionyl chloride or phosphorus trichloride.

- Conditions: Mild to moderate temperature (around 0-60°C), with controlled addition of formaldehyde and chlorinating agents to prevent overreaction.

- Process:

- The formaldehyde reacts with hydrochloric acid to generate chloromethyl cation intermediates.

- These intermediates electrophilically substitute at the 3-position of 5-methoxypyridine.

- Post-reaction, purification involves extraction and recrystallization to obtain high purity.

Advantages:

- Simplicity and scalability.

- Suitable for industrial application with high yields.

Limitations:

- Potential formation of poly-chloromethylated by-products.

- Requires careful control of reaction parameters.

Chloromethylation Using Formaldehyde and Hydrochloric Acid (Modified Method)

Research Findings:

A method documented in patents and literature involves using formaldehyde in the presence of hydrochloric acid, where the formaldehyde acts as a chloromethyl source, and the reaction proceeds via electrophilic substitution on the pyridine ring.

Reaction Data:

| Parameter | Value |

|---|---|

| Starting Material | 5-Methoxypyridine |

| Chloromethyl Source | Formaldehyde + HCl |

| Catalyst | None or acid catalyst |

| Temperature | 0-40°C |

| Yield | Up to 85% under optimized conditions |

This method is highlighted for its environmental friendliness and operational simplicity, avoiding heavy metal reagents.

Chloromethylation Using Formaldehyde and Thionyl Chloride

Research Data:

According to a patent, the reaction involves:

- Reacting 5-methoxypyridine with formaldehyde and thionyl chloride.

- The process generates chloromethylated pyridine with high efficiency, with the by-products being sulfur dioxide and hydrogen chloride gases, which are manageable with appropriate scrubbers.

Reaction Conditions & Data Table:

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Chloromethylation | Formaldehyde + Thionyl chloride | 0-10°C | 2-4 hours | ~80% | Gas evolution of SO₂ and HCl |

Advantages:

- High selectivity for mono-chloromethylation.

- Suitable for large-scale synthesis with proper gas handling.

Alternative Methods: Using Paraformaldehyde and Acid Catalysis

Research Findings:

Recent studies suggest that paraformaldehyde, a polymeric form of formaldehyde, can be used as a safer and more stable source of formaldehyde in the chloromethylation process, with catalytic amounts of acid (e.g., hydrochloric acid) to facilitate the reaction.

Reaction Data:

| Reagent | Conditions | Yield | Remarks |

|---|---|---|---|

| Paraformaldehyde + HCl | 25-50°C, 12 hours | 75-85% | Environmentally friendly, scalable |

Post-Synthesis Purification & Hydrochloride Formation

The free base chloromethylated pyridine is then converted into its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol or methanol, followed by recrystallization to obtain pure 3-(Chloromethyl)-5-methoxypyridine hydrochloride .

Summary Table of Preparation Methods

| Method | Reagents | Key Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Formaldehyde + HCl | Formaldehyde, HCl | 0-40°C | 80-85% | Simple, scalable | Over-chloromethylation risk |

| Formaldehyde + Thionyl chloride | Formaldehyde, SOCl₂ | 0-10°C | ~80% | High selectivity | Gas handling required |

| Paraformaldehyde + HCl | Paraformaldehyde, HCl | 25-50°C | 75-85% | Environmentally friendly | Longer reaction time |

Final Remarks

The most efficient and industrially viable method appears to be the chloromethylation of 5-methoxypyridine using formaldehyde and hydrochloric acid, followed by salt formation with hydrochloric acid. This process avoids heavy metals and toxic reagents like lithium methides, aligning with green chemistry principles and ensuring high yields and purity.

Note: The choice of method depends on scale, available infrastructure, and environmental considerations, with the formaldehyde-HCl route being the most widely adopted in recent industrial applications.

化学反应分析

Types of Reactions

3-(Chloromethyl)-5-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typically used.

Major Products Formed

Substitution: Formation of 3-(aminomethyl)-5-methoxypyridine derivatives.

Oxidation: Formation of 3-(chloromethyl)-5-formylpyridine or 3-(chloromethyl)-5-carboxypyridine.

Reduction: Formation of 3-(chloromethyl)-5-methoxypiperidine.

科学研究应用

Scientific Research Applications

3-(Chloromethyl)-5-methoxypyridine hydrochloride has a broad range of applications in scientific research:

Organic Synthesis

- Intermediate in Synthesis: This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals such as Rupatadine, an antihistamine used for allergic conditions.

- Building Block for Derivatives: It is utilized to create derivatives through nucleophilic substitution reactions due to its reactive chloromethyl group.

Biological Studies

- Enzyme Inhibitors and Receptor Ligands: Research indicates its potential as an enzyme inhibitor and receptor ligand, making it valuable in studying biological macromolecules .

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Pharmaceutical Development

- The compound is investigated for its potential therapeutic applications in treating neurological disorders and infections due to its ability to interact with biological targets .

Industrial Applications

This compound is also applied in industrial settings:

- Agrochemicals Production: It is used as a precursor in synthesizing agrochemicals.

- Specialty Chemicals Manufacturing: The compound facilitates the production of various specialty chemicals due to its reactivity.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Antimicrobial Properties:

- A study demonstrated that the compound effectively inhibited MRSA strains, showcasing its potential as an alternative treatment amid rising antibiotic resistance.

- Synthesis of Rupatadine:

- Research detailed the role of this compound as an intermediate in the synthesis of Rupatadine, emphasizing its importance in pharmaceutical chemistry.

作用机制

The mechanism of action of 3-(Chloromethyl)-5-methoxypyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

5-(Chloromethyl)-2-methoxypyridine Hydrochloride

- CAS : 101990-70-9

- Molecular Formula: C₇H₉Cl₂NO (identical to the target compound)

- Substituents : Chloromethyl at position 5, methoxy at position 2.

- Key Differences : The positional isomerism alters electronic distribution and reactivity. For example, the methoxy group at position 2 may enhance steric hindrance near the chloromethyl group, reducing nucleophilic substitution rates compared to the 3-chloromethyl isomer .

4-Chloro-2-(chloromethyl)-5-methoxypyridine

Halogen-Substituted Pyridines

3-Chloromethyl-5-iodopyridine Hydrochloride

- Molecular Formula : C₆H₆ClIN

- Substituents : Chloromethyl at position 3, iodo at position 5.

- Key Differences: The iodine atom introduces greater steric bulk and higher molecular weight (265.48 g/mol), which may limit solubility in nonpolar solvents but enhance stability in radical reactions .

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

- Molecular Formula: C₉H₁₁ClNO₃

- Substituents : Chloro at position 5, dimethoxymethyl at position 3, methoxy at position 2.

Pharmacological Potential

- Pyridine derivatives with trifluoromethyl groups (e.g., 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride , CAS: N/A) demonstrate higher bioavailability and metabolic stability compared to chloromethyl/methoxy analogs, making them candidates for CNS drug development .

生物活性

3-(Chloromethyl)-5-methoxypyridine hydrochloride is a chemical compound with notable biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structural features, including a chloromethyl group and a methoxy group attached to a pyridine ring, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and safety profiles.

- Molecular Formula : C8H9ClN2O

- Molecular Weight : 178.06 g/mol

- Appearance : White to yellow powder

- Solubility : Soluble in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) strains. This is particularly relevant given the rising antibiotic resistance observed globally .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways involved in inflammation, potentially making it useful for treating conditions characterized by excessive inflammatory responses. However, detailed mechanisms remain to be fully elucidated.

The biological mechanisms through which this compound exerts its effects are not yet fully understood. However, it is believed to interact with specific cellular receptors and enzymes involved in inflammatory responses and microbial defense mechanisms.

- Nucleophilic Substitution : The chloromethyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives that may enhance biological activity.

- Receptor Interaction : Interaction studies indicate potential binding with receptors implicated in allergic responses and inflammation pathways.

Case Studies

Several studies have explored the compound's biological activities:

- Antimicrobial Activity Study :

-

Anti-inflammatory Effects :

- Another investigation focused on the compound's ability to modulate inflammatory cytokines in vitro. The results suggested a decrease in pro-inflammatory markers, supporting its role as an anti-inflammatory agent.

Safety and Toxicity

While the compound shows promise in various therapeutic applications, safety assessments are crucial. Preliminary toxicity predictions indicate that it belongs to classes III–VI of toxicity, suggesting moderate risk profiles. Further studies are necessary to evaluate potential side effects and long-term safety .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Chloromethyl)-5-methoxypyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves chloromethylation of 5-methoxypyridine using formaldehyde and HCl under reflux with Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) . Key parameters include:

- Molar ratios : A formaldehyde-to-substrate ratio of 1.2:1 improves chloromethyl group incorporation.

- Temperature and time : Reflux at 80°C for 4–6 hours maximizes yield (~75%).

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions compared to non-polar alternatives .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., chloromethyl at C3, methoxy at C5) via chemical shifts (δ 4.5–4.7 ppm for –CH₂Cl) .

- HPLC : Determines purity (>98% via reverse-phase C18 columns, acetonitrile/water mobile phase) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 192.09) .

Q. What are the primary reactivity trends of the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN₂) with amines, thiols, or alkoxides. For example:

- Amine alkylation : Reacts with primary amines (e.g., benzylamine) in DMF at 60°C to form pyridylmethylamine derivatives .

- Stability considerations : Hydrolysis to hydroxymethyl derivatives occurs in aqueous basic conditions (pH > 10), requiring inert atmospheres for moisture-sensitive reactions .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Predicts binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina. The chloromethyl group’s electrophilicity may covalently target cysteine residues .

- DFT calculations : Analyze charge distribution to explain regioselectivity in substitution reactions (e.g., higher electron density at the methoxy-substituted pyridine ring) .

Q. What strategies mitigate by-products during synthesis, such as di- or tri-chlorinated derivatives?

- Methodological Answer :

- Temperature control : Lower temperatures (≤70°C) reduce over-chlorination.

- Catalyst modulation : ZnCl₂ favors mono-chlorination over AlCl₃, which may promote polyhalogenation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from di-chlorinated impurities .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Acidic conditions (pH 2–4) : Stable for >24 hours; chloromethyl group remains intact.

- Basic conditions (pH >8) : Rapid hydrolysis to 3-(Hydroxymethyl)-5-methoxypyridine. Kinetic studies (UV-Vis monitoring at 270 nm) reveal a first-order degradation rate .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50–75%)?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary catalyst loading, solvent polarity, and stoichiometry to identify critical factors.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points .

Q. What environmental considerations apply to lab-scale synthesis and waste disposal?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。